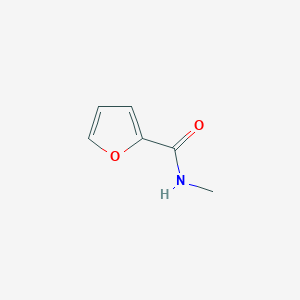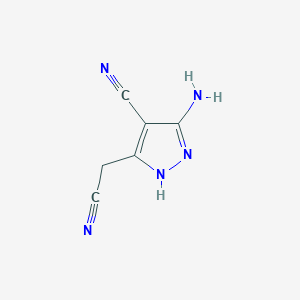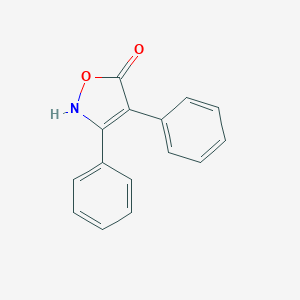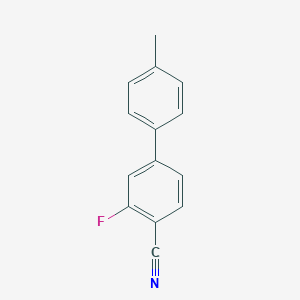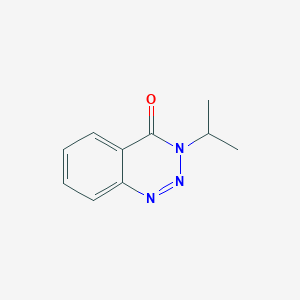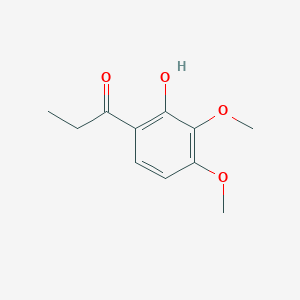
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one, also known as HDMP, is a synthetic compound that belongs to the class of phenylpropanoids. It is a white crystalline solid that is soluble in organic solvents. HDMP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mechanism Of Action
The exact mechanism of action of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one is not fully understood. However, it has been suggested that its biological activities are mediated through the modulation of various signaling pathways, including the MAPK and NF-kappaB pathways. 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contributes to its antioxidant activity.
Biochemical And Physiological Effects
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which contributes to its anti-inflammatory activity. 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has been shown to increase the expression of genes involved in the antioxidant defense system, which contributes to its antioxidant activity.
Advantages And Limitations For Lab Experiments
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety precautions when handling 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one in the lab.
Future Directions
There are several future directions for the study of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one. One potential area of research is the development of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one-based drugs for the treatment of Alzheimer's disease and cancer. Another area of research is the investigation of the structure-activity relationship of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one and its derivatives to identify more potent and selective compounds. Additionally, the use of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one as a probe for studying signaling pathways and cellular processes is an area of interest for chemical biology.
Synthesis Methods
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one can be synthesized through a multi-step process starting from 3,4-dimethoxybenzaldehyde and 1,3-propanediol. The reaction involves the use of a catalyst and a reducing agent to convert the aldehyde group into a hydroxyl group, followed by an oxidation step to form the ketone group. The final product can be purified through recrystallization or chromatography.
Scientific Research Applications
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has also been investigated as a potential anti-Alzheimer's agent due to its ability to inhibit the formation of beta-amyloid plaques in the brain.
properties
CAS RN |
61948-26-3 |
|---|---|
Product Name |
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one |
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(2-hydroxy-3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O4/c1-4-8(12)7-5-6-9(14-2)11(15-3)10(7)13/h5-6,13H,4H2,1-3H3 |
InChI Key |
OITJBWYAMOJKTL-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=C(C=C1)OC)OC)O |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)OC)OC)O |
Other CAS RN |
61948-26-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



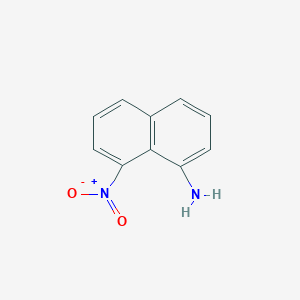
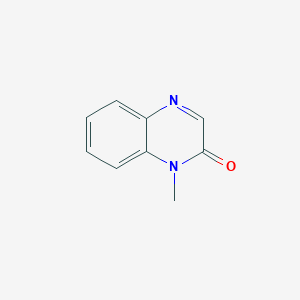
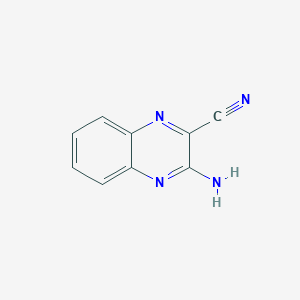
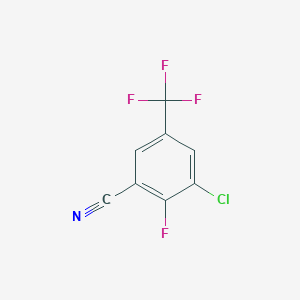
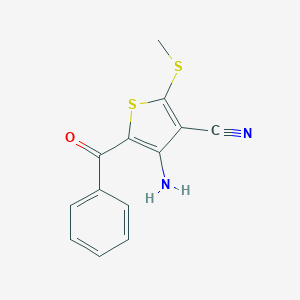
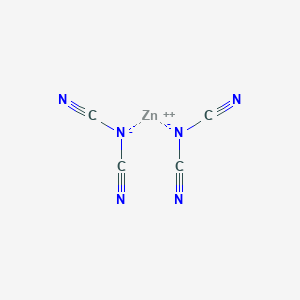
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
